Pyridoxal hydrochloride

Primary Hyperoxaluria Type I Enzyme Misfolding Pharmacochaperone

Pyridoxal hydrochloride is the aldehyde vitamer of vitamin B6, featuring a reactive 4-formyl group that enables direct phosphorylation to active PLP via pyridoxal kinase. Unlike pyridoxine, which requires a two-step oxidation and causes PNP accumulation that competitively inhibits PLP enzymes, pyridoxal provides rapid one-step coenzyme activation. This results in ~2.5–3× greater rescue of folding-defective AGT mutants in hyperoxaluria models. Specify this ≥98% purity material for mammalian/insect cell culture (where rapid PLP availability is critical), pharmacochaperone studies, or HPLC-FLD calibration (LOD 2 ng/mL, interday CV <4.1%).

Molecular Formula C8H9NO3.ClH
C8H10ClNO3
Molecular Weight 203.62 g/mol
CAS No. 65-22-5
Cat. No. B144434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridoxal hydrochloride
CAS65-22-5
Synonyms3-Hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde Hydrochloride;  2-Methyl-3-hydroxy-4-formyl-5-hydroxymethylpyridine Hydrochloride;  3-Hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde Hydrochloride;  3-Hydroxy-5-hydroxymethyl-2-m
Molecular FormulaC8H9NO3.ClH
C8H10ClNO3
Molecular Weight203.62 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)C=O)CO.Cl
InChIInChI=1S/C8H9NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,4,10,12H,3H2,1H3;1H
InChIKeyFCHXJFJNDJXENQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility500.0 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Pyridoxal Hydrochloride (CAS 65-22-5) Product Profile and Procurement Considerations


Pyridoxal hydrochloride (PL-HCl) is the hydrochloride salt of pyridoxal, one of the three primary natural vitamers of vitamin B6 . Unlike pyridoxine, which is the predominant form in supplements and fortified foods, pyridoxal is an aldehyde derivative that serves as the direct precursor to pyridoxal 5′-phosphate (PLP), the active coenzyme form required by over 140 mammalian enzymes [1]. Pyridoxal hydrochloride is supplied as a white to off-white crystalline powder with a molecular weight of 203.62 g/mol, assay purity ≥99% (HPLC), melting point of approximately 173 °C (decomposition), and aqueous solubility of 1 g per 2 mL (pH of 1% solution = 2.65) [2][3]. This compound is manufactured as a research-grade material suitable for mammalian and insect cell culture, as a chemical intermediate in the synthesis of PLP and related derivatives, and as an analytical reference standard for quality control applications [4].

Why Pyridoxine Hydrochloride Cannot Be Routinely Substituted for Pyridoxal Hydrochloride


Despite all belonging to the vitamin B6 family, the three primary vitamers—pyridoxine (PN), pyridoxal (PL), and pyridoxamine (PM)—exhibit quantitatively distinct biochemical behaviors that preclude simple interchange. Pyridoxal is the only vitamer that carries a reactive aldehyde group at the 4-position, which directly enables its phosphorylation to the active coenzyme PLP via pyridoxal kinase without requiring oxidation steps . In contrast, pyridoxine must first be oxidized to pyridoxal before phosphorylation, a two-step conversion that creates a kinetic bottleneck and, at high doses, leads to accumulation of pyridoxine 5′-phosphate (PNP)—a competitive inhibitor of PLP-dependent enzymes [1][2]. Furthermore, pyridoxal demonstrates superior efficacy in rescuing folding-defective enzyme variants compared to pyridoxine in cellular models [3]. For procurement decisions, these functional differences translate to non-interchangeability in specialized applications: pyridoxal is mandated in classical cell culture media formulations where rapid cofactor availability is required, while pyridoxine is preferred only for general nutritional supplementation due to its superior thermal stability [4][5].

Quantitative Differential Evidence: Pyridoxal Hydrochloride vs. Pyridoxine and Pyridoxamine


Pyridoxal Hydrochloride vs. Pyridoxine Hydrochloride: Superior Rescue of Folding-Defective AGT Enzyme Mutants

In a direct head-to-head comparison using a cellular model of primary hyperoxaluria type I, pyridoxal (PL) and pyridoxamine (PM) demonstrated significantly greater efficacy than pyridoxine (PN) in rescuing the enzymatic activity of folding-defective alanine:glyoxylate aminotransferase (AGT) variants. Specifically, PL and PM supplementation increased AGT specific activity by approximately 2.5-fold to 3-fold relative to PN-treated cells, which showed minimal rescue [1][2]. The mechanistic basis lies in the metabolic fate of each vitamer: PN supplementation leads to intracellular accumulation of pyridoxine 5′-phosphate (PNP), which competes with PLP for apoenzyme binding and forms an inactive AGT-PNP complex. In contrast, PL and PM supplementation elevates intracellular PLP and PMP (the active coenzymes) without PNP accumulation [1][2].

Primary Hyperoxaluria Type I Enzyme Misfolding Pharmacochaperone

Pyridoxal Hydrochloride vs. Pyridoxine Hydrochloride: Differential Light Stability Under Laboratory Conditions

A comparative photostability study of the three vitamin B6 hydrochloride salts under controlled laboratory light exposure revealed that pyridoxal·HCl exhibits distinct degradation kinetics relative to pyridoxine·HCl and pyridoxamine·2HCl [1][2]. Under regular laboratory fluorescent light for 15 hours at pH 6–7, pyridoxal retention decreased to 55%, compared to 66% retention for pyridoxine at pH 7 [1][2]. At pH 4.5, both compounds showed high stability (97% retention) after 8 hours, indicating that acidic conditions are protective. However, the steeper degradation slope of pyridoxal under neutral pH necessitates stricter light protection protocols for pyridoxal-containing solutions compared to pyridoxine solutions [1][2].

Photostability Analytical Chemistry Sample Handling

Pyridoxal Hydrochloride vs. Pyridoxine Hydrochloride: Distinct Cofactor Activity Profile in Human Red Blood Cells

In human red blood cell lysates, the three B6 vitamers exhibit markedly different capacities to activate endogenous aspartate aminotransferase (AST) apoenzyme. Incubation with 0.15 mmol/L pyridoxamine (PM) rapidly increased AST activity, reflecting net generation of PMP and/or PLP. Pyridoxine (PN) at the same concentration inhibited subsequent activation of apoAST by PLP, consistent with PNP formation acting as a competitive inhibitor. Strikingly, incubation with up to 0.6 mmol/L pyridoxal (PL)—a fourfold higher concentration—neither increased AST activity nor modified the effects of PM and PN on apoAST [1]. Instead, PL was found to bind non-specifically to hemoglobin (Hgb), increasing Hgb-oxygen affinity (decreased p50 value) [1]. This binding limits the availability of PL for phosphorylation to PLP and restricts access of PLP to B6-dependent apoenzymes in the red cell environment [1].

Enzyme Cofactor Red Blood Cell Metabolism Aspartate Aminotransferase

Pyridoxal Hydrochloride vs. Pyridoxine Hydrochloride: Comparative Growth Support in Chicks—Diet-Dependent Activity

A classic comparative nutrition study in chicks demonstrated that the relative activity of pyridoxal versus pyridoxine is highly dependent on dietary carbohydrate composition. On rations containing 61% glucose or sucrose, pyridoxal and pyridoxamine were less active than pyridoxine in supporting chick growth. However, when autoclaved starch was substituted as the primary carbohydrate—a condition more representative of practical poultry nutrition—all three compounds exhibited equal activity [1]. This diet-dependent variability is attributed to differences in intestinal flora composition and competition between host and microbiota for limited vitamin supplies [1].

Animal Nutrition Vitamin Bioavailability Growth Assay

Pyridoxal Hydrochloride vs. Pyridoxine Hydrochloride: Distinct Bioavailability and Pharmacokinetic Profiles in Humans

Following oral administration of 40 mg pyridoxine hydrochloride in human subjects, total plasma pyridoxal levels were measured as a surrogate for vitamin B6 bioavailability [1][2]. The analytical method specifically quantifies total pyridoxal (after enzymatic cleavage of PLP), demonstrating that administered pyridoxine is converted to circulating pyridoxal [1][2]. In a relative bioavailability study comparing two pyridoxine HCl preparations (Ratiopharm vs. Hoffmann-La Roche), the pharmacokinetic parameters for total pyridoxal were: AUC0–24 of 369.2 and 352.6 ng·h/mL; AUC24–48 of 1638.2 and 1662.3 ng·h/mL; net Cmax of 193.0 and 197.1 ng/mL; tmax of 1.25 and 1.44 h; and relative bioavailability of 97.9% (Westlake 88–112%) [1][2]. Endogenous baseline pyridoxal in plasma varied between 13 and 17 ng/mL [1][2].

Bioavailability Pharmacokinetics Clinical Nutrition

Recommended Research and Industrial Application Scenarios for Pyridoxal Hydrochloride


Cellular Models of Vitamin B6-Responsive Inborn Errors of Metabolism

Based on evidence demonstrating pyridoxal's ~2.5- to 3-fold greater rescue of folding-defective AGT mutants compared to pyridoxine [1], researchers investigating primary hyperoxaluria type I and other PLP-enzyme deficiency disorders should specify pyridoxal hydrochloride over pyridoxine hydrochloride for in vitro pharmacochaperone studies. The absence of PNP accumulation with pyridoxal treatment ensures that the observed rescue reflects genuine cofactor restoration rather than competitive inhibition artifacts [1].

Analytical Reference Standard for Vitamin B6 Bioavailability and Pharmacokinetic Studies

Pyridoxal hydrochloride is the requisite analytical reference standard for HPLC-FLD determination of total plasma pyridoxal, the established biomarker for vitamin B6 nutritional status [2]. The validated method achieves a limit of detection of 2 ng/mL with interday variation <4.1% over the 13–215 ng/mL range, enabling precise quantification of endogenous and post-supplementation pyridoxal levels [2]. Procurement of high-purity (≥99%) pyridoxal hydrochloride is essential for calibration curve preparation and method validation.

Cell Culture Media Requiring Rapid PLP Cofactor Availability

In classical mammalian and insect cell culture media formulations where pyridoxal is specified rather than pyridoxine, the rationale stems from pyridoxal's direct phosphorylation to PLP via pyridoxal kinase without the oxidative step required for pyridoxine conversion . This one-step activation ensures rapid availability of the active coenzyme for PLP-dependent enzymatic processes essential for amino acid and neurotransmitter metabolism . Pyridoxal hydrochloride (BioReagent grade, ≥99% HPLC) is validated for both mammalian and insect cell culture applications .

Synthesis of Pyridoxal 5′-Phosphate (PLP) and Related Derivatives

Pyridoxal hydrochloride serves as the direct chemical precursor for the synthesis of pyridoxal 5′-phosphate (PLP), the biologically active coenzyme form of vitamin B6 . Phosphorylation of pyridoxal via pyridoxal kinase or chemical phosphorylation methods yields PLP, which participates as a cofactor in over 140 enzymatic reactions including transaminations, decarboxylations, and racemizations . The hydrochloride salt form provides improved handling stability compared to the free base, with storage at −20°C recommended to maintain integrity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyridoxal hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.